REACTION_SMILES
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[CH2:14]([CH:15]=[CH2:16])[NH2:17].[CH3:18][OH:19].[Cl:1][c:2]1[c:3]([N+:11](=[O:12])[O-:13])[cH:4][c:5]([C:8](=[O:9])[OH:10])[cH:6][n:7]1>>[c:2]1([NH:17][CH2:14][CH:15]=[CH2:16])[c:3]([N+:11](=[O:12])[O-:13])[cH:4][c:5]([C:8](=[O:9])[OH:10])[cH:6][n:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1cnc(Cl)c([N+](=O)[O-])c1
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Name
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Type
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product
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Smiles
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C=CCNc1ncc(C(=O)O)cc1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |